molecular formula C23H23IN2O2S B12193933 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine

1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine

Cat. No.: B12193933
M. Wt: 518.4 g/mol
InChI Key: CNHXMZPSDYKZTM-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with diphenylmethyl and 4-iodobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl and 4-iodobenzenesulfonyl groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the diphenylmethyl group onto the piperazine ring.

    Sulfonylation reactions: The 4-iodobenzenesulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or the aromatic rings.

    Substitution: The iodine atom in the 4-iodobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring and the aromatic substituents play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Lacks the 4-iodobenzenesulfonyl group, which may result in different chemical and biological properties.

    4-(4-Iodobenzenesulfonyl)piperazine: Lacks the diphenylmethyl group, affecting its overall reactivity and applications.

Uniqueness

1-(Diphenylmethyl)-4-(4-iodobenzenesulfonyl)piperazine is unique due to the presence of both the diphenylmethyl and 4-iodobenzenesulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C23H23IN2O2S

Molecular Weight

518.4 g/mol

IUPAC Name

1-benzhydryl-4-(4-iodophenyl)sulfonylpiperazine

InChI

InChI=1S/C23H23IN2O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2

InChI Key

CNHXMZPSDYKZTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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